molecular formula C14H9BrClNO3S B11151461 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11151461
M. Wt: 386.6 g/mol
InChI Key: BTFNMJWHRTXPAG-UHFFFAOYSA-N
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Description

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one: is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a chloro-substituted indole, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene to obtain 5-bromothiophene, followed by a series of coupling reactions to introduce the oxoethyl and chloroindole moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s bromothiophene and chloroindole moieties may interact with biological macromolecules, leading to various biochemical effects. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. Its specific arrangement of bromothiophene, chloroindole, and hydroxy groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H9BrClNO3S

Molecular Weight

386.6 g/mol

IUPAC Name

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C14H9BrClNO3S/c15-11-5-4-10(21-11)9(18)6-14(20)7-2-1-3-8(16)12(7)17-13(14)19/h1-5,20H,6H2,(H,17,19)

InChI Key

BTFNMJWHRTXPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2(CC(=O)C3=CC=C(S3)Br)O

Origin of Product

United States

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